N-(2-Phenoxy-2-phenylethyl)but-2-ynamide

Description

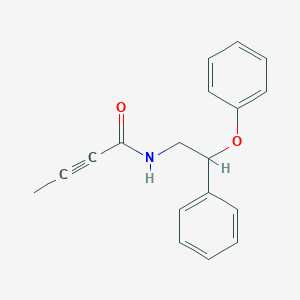

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide is a synthetic compound featuring a but-2-ynamide backbone substituted with phenoxy and phenyl groups. The compound’s key structural elements include:

- But-2-ynamide core: A linear alkyne moiety conjugated to an amide group.

- Phenoxy and phenyl substituents: These aromatic groups influence steric and electronic properties, modulating reactivity and biological interactions.

Properties

IUPAC Name |

N-(2-phenoxy-2-phenylethyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-9-18(20)19-14-17(15-10-5-3-6-11-15)21-16-12-7-4-8-13-16/h3-8,10-13,17H,14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABRPPGFGKQWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC(C1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxy-2-phenylethylamine with but-2-ynoic acid under specific conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

N-(2-Phenoxy-2-phenylethyl)but-2-ynamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may target specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Impact on Yield : Bulky groups (e.g., tert-butylphenyl in 9l) often correlate with higher yields (90%) due to improved crystallinity, while electron-withdrawing groups (e.g., chloro-methoxyphenyl in 9) reduce yields (68%) due to steric hindrance .

- Synthetic Flexibility : The but-2-ynamide scaffold tolerates diverse substituents, enabling tailored modifications for biological or material applications .

Physicochemical Properties

Spectroscopic Characterization

NMR Signatures :

IR Vibrations :

Electronic Properties (DFT Analysis)

Anti-ZIKV but-2-ynamide derivatives (e.g., N-(4-((3-fluorophenyl)amino)quinazolin-6-yl)but-2-ynamide) exhibit:

Key Trends :

- Alkyne Chain Length : But-2-ynamides (e.g., compound 9) show enhanced GPX4 inhibition compared to shorter propiolamides due to improved hydrophobic interactions .

- Aromatic Substitution : Electron-deficient aryl groups (e.g., chloro-methoxyphenyl) enhance antiviral potency by promoting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.